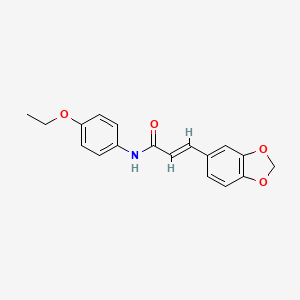

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide

Descripción

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a benzodioxole moiety at the β-position and a 4-ethoxyphenyl group as the amide substituent. This compound belongs to a broader class of acrylamides studied for their diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .

Key structural features include:

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-2-21-15-7-5-14(6-8-15)19-18(20)10-4-13-3-9-16-17(11-13)23-12-22-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWABNLYJIZWOD-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Formation of the Ethoxyphenyl Group: This involves the ethylation of phenol derivatives.

Coupling Reaction: The final step involves coupling the benzodioxole and ethoxyphenyl intermediates through a condensation reaction, often using reagents like acetic anhydride or similar.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives of the benzodioxole ring.

Reduction: Reduced amide derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide":

Understanding the Core Structure

The compound of interest is an enamide derivative containing a benzodioxole moiety. Benzodioxoles are frequently found in various bioactive compounds . Prop-2-enamide refers to a propenamide group, which is an alkene connected to an amide.

Potential Applications and Related Research

While a direct application of "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide" isn't explicitly detailed in the search results, several related compounds and concepts are mentioned, suggesting potential research avenues:

- GABA A Receptor Modulation: Research indicates that benzodioxole-containing compounds can modulate γ-aminobutyric acid type A (GABA A) receptors . For instance, compound 23, which contains a benzodioxole moiety, demonstrated strong modulation of GABA A receptors . Modulating GABA A receptors can have implications for neurological disorders .

- Mertk Inhibition: Pyrrolopyrimidine compounds are noted for selectively inhibiting Mer tyrosine kinase (MerTK) activity . Although this doesn't directly involve the specific enamide, it highlights the potential for developing kinase inhibitors with related structural motifs .

- Resveratrol-Based Ligands: Resveratrol-based multitarget-directed ligands (MTDLs) have been explored for their potential in addressing oxidative stress and inflammation . Modifying a phenolic ring of resveratrol with heterocycles can yield compounds with neuroprotective and neurogenic properties . One example is a compound with a prop-2-yn-1-yl group, which showed promise in promoting hippocampal neurogenesis and acting as an antioxidant in Alzheimer's models .

- Metabolic Products: Some search results mention compounds that are produced by the metabolism of related substances . This suggests that the compound of interest, or similar compounds, could be studied for their metabolic pathways and potential biological activities .

Mecanismo De Acción

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, it could involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Key Observations :

Insights :

- Higher yields (>60%) are associated with electron-rich aromatic amines (e.g., indole in ), which facilitate nucleophilic attack during amide bond formation.

- The target compound’s synthesis would likely require optimized conditions (e.g., coupling reagents like HATU) to mitigate steric hindrance from the ethoxy group.

Spectroscopic and Computational Analyses

Spectroscopic data for the phenyl analog (C₁₆H₁₃NO₃) reveals:

- FTIR/FT-Raman : Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 1240–1280 cm⁻¹ (benzodioxole C-O-C asymmetric stretch) .

- DFT Calculations : The HOMO-LUMO gap (4.5–5.0 eV) indicates moderate reactivity, with intramolecular charge transfer (ICT) driven by the benzodioxole and acrylamide conjugation .

For the target compound, computational modeling would predict:

- Reduced HOMO-LUMO gap compared to phenyl analogs due to the electron-donating ethoxy group.

- Enhanced hyperpolarizability (β₀) for nonlinear optical applications, as seen in structurally related systems .

Actividad Biológica

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- IUPAC Name : (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide

- Molecular Formula : C17H17N1O3

- Molecular Weight : 295.32 g/mol

Antioxidant Activity

Research indicates that compounds containing benzodioxole moieties exhibit notable antioxidant properties. A study demonstrated that derivatives of benzodioxole can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases .

Anticancer Properties

In vitro studies have shown that (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, one study reported significant inhibition of cell proliferation in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1 phase, thereby inhibiting cancer cell growth.

- Antioxidant Defense : By enhancing the expression of antioxidant enzymes, it reduces oxidative damage in cells .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxicity on cancer cells | Showed IC50 values indicating significant inhibition of cell growth in MCF-7 cells. |

| Study B | Investigate antioxidant properties | Demonstrated effective free radical scavenging activity comparable to standard antioxidants. |

| Study C | Mechanistic study on apoptosis | Confirmed activation of caspase pathways leading to apoptosis in treated cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.